molecular formula C8H3F7 B1437233 2,5-Bis(trifluoromethyl)fluorobenzene CAS No. 887268-08-8

2,5-Bis(trifluoromethyl)fluorobenzene

Cat. No.: B1437233
CAS No.: 887268-08-8
M. Wt: 232.1 g/mol
InChI Key: KAGRJEBZBWYSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Bis(trifluoromethyl)fluorobenzene is an organic compound with the molecular formula C8H3F7. It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Bis(trifluoromethyl)fluorobenzene involves the Friedel-Crafts acylation of benzene derivatives using various catalytic systems. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an acyl chloride or anhydride as the acylating agent . The reaction conditions often involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro or halogenated derivatives, while oxidation and reduction reactions can produce various functionalized benzene compounds .

Scientific Research Applications

2,5-Bis(trifluoromethyl)fluorobenzene has a wide range of scientific research applications, including:

Properties

IUPAC Name

2-fluoro-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRJEBZBWYSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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